molecular formula C11H15NO2 B7968983 2-Amino-3-methyl-3-phenylbutanoic acid

2-Amino-3-methyl-3-phenylbutanoic acid

Cat. No.: B7968983
M. Wt: 193.24 g/mol
InChI Key: OSRAZODPBFLQJP-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-3-phenylbutanoic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. It is a derivative of phenylalanine and is known for its role in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the aza-Michael addition of phenylethylamine to 3-aroylbutenoic acids, followed by crystallization-induced asymmetric transformation (CIAT) . This method allows for efficient control over the stereochemistry of the product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves the use of readily available chiral auxiliaries or chirality mediators to build new stereogenic centers . The CIAT process is particularly favored for its robustness and simplicity of operation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-3-methyl-3-phenylbutanoic acid has several scientific research applications, including:

    Inhibitor Synthesis: It is a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase.

    Antagonistic Properties: It acts as a phenylalanine antagonist for Leuconostoc dextranicum, preventing the toxicity due to thienylalanine.

    Quantum Computational and Spectroscopic Studies: Density functional theory calculations, spectroscopic studies, and ligand-protein docking have been used to analyze this compound and its derivatives.

    Synthesis of Derivatives: Research has been conducted on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid.

    Microcystin Analysis: The compound has been used in the analysis of microcystins, a family of toxic peptides.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-3-phenylbutanoic acid is not entirely clear from the available information. it is known to interact with specific enzymes and receptors, influencing various biochemical pathways. Its role as an inhibitor in bestatin suggests it may interfere with aminopeptidase activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylbutanoic acid:

    Phenylalanine: This compound is structurally similar but does not have the additional methyl group on the butanoic acid chain.

Uniqueness

2-Amino-3-methyl-3-phenylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct biochemical properties. Its ability to act as an inhibitor and its role in various synthetic applications highlight its importance in scientific research.

Properties

IUPAC Name

2-amino-3-methyl-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRAZODPBFLQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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